N-(2-Aminoethyl)tricosa-2,4-diynamide
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Overview
Description
N-(2-Aminoethyl)tricosa-2,4-diynamide is a compound with a unique structure characterized by a long aliphatic chain with two conjugated triple bonds and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)tricosa-2,4-diynamide typically involves the reaction of 10,12-tricosadiynoic acid with 1,2-ethylenediamine. The process begins with the activation of the carboxylic acid group of 10,12-tricosadiynoic acid using N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in dichloromethane (CH2Cl2). The activated ester is then reacted with 1,2-ethylenediamine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)tricosa-2,4-diynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
N-(2-Aminoethyl)tricosa-2,4-diynamide has several scientific research applications:
Materials Science: It is used in the synthesis of polydiacetylene-based materials, which have applications in sensors and nanotechnology.
Biology: The compound can be incorporated into lipid vesicles for drug delivery systems.
Medicine: Its potential use in developing new therapeutic agents is being explored.
Industry: It can be used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-Aminoethyl)tricosa-2,4-diynamide exerts its effects involves its ability to form stable complexes with various molecules. The aminoethyl group can interact with biological targets, while the diynamide moiety can participate in polymerization reactions, leading to the formation of polydiacetylene structures .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)pentacosa-10,12-diynamide: Similar structure with a longer aliphatic chain.
N-(2-(Methylamino)ethyl)pentacosa-10,12-diynamide: Contains a methyl-substituted amino group.
N-(2-(Dimethylamino)ethyl)pentacosa-10,12-diynamide: Contains a dimethyl-substituted amino group.
Uniqueness
N-(2-Aminoethyl)tricosa-2,4-diynamide is unique due to its specific chain length and the presence of conjugated triple bonds, which impart distinct chemical and physical properties. These properties make it particularly suitable for applications in materials science and nanotechnology.
Properties
CAS No. |
601473-47-6 |
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Molecular Formula |
C25H44N2O |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-(2-aminoethyl)tricosa-2,4-diynamide |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-18,23-24,26H2,1H3,(H,27,28) |
InChI Key |
OHNVQHFWXOMLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC#CC#CC(=O)NCCN |
Origin of Product |
United States |
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